SE-Phenyl-L-selenocysteine
Overview
Description
SE-Phenyl-L-selenocysteine is an organoselenium compound with the molecular formula C9H11NO2Se It is a derivative of selenocysteine, the 21st genetically encoded amino acid, where the selenium atom is bonded to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: SE-Phenyl-L-selenocysteine can be synthesized through several methodsThis chemoenzymatic method is highly efficient and yields optically active this compound with high purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemoenzymatic synthesis. The process starts with the reaction of bromobenzene with magnesium to form a Grignard reagent, which then reacts with selenium to form the desired product. This method is favored for its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: SE-Phenyl-L-selenocysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. The selenol group in the compound is particularly reactive, making it a suitable candidate for bioconjugation and other chemical modifications .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form seleninic acid derivatives.
Substitution: Arylation of this compound can be achieved using arylboronic acids under oxidative conditions.
Major Products Formed:
Oxidation: Seleninic acid derivatives.
Reduction: Selenol.
Substitution: Arylated selenocysteine derivatives.
Scientific Research Applications
SE-Phenyl-L-selenocysteine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of selenoproteins and other selenium-containing compounds.
Biology: The compound is studied for its role in redox biology and its potential as an antioxidant.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of SE-Phenyl-L-selenocysteine involves its redox properties. The selenol group in the compound can undergo oxidation and reduction reactions, making it a potent antioxidant. In biological systems, this compound can mimic the activity of glutathione peroxidase by catalyzing the reduction of harmful peroxides into water and alcohols, thus protecting cells from oxidative stress . The compound interacts with molecular targets such as reactive oxygen species (ROS) and participates in redox signaling pathways .
Comparison with Similar Compounds
SE-Phenyl-L-selenocysteine is unique compared to other selenocysteine derivatives due to the presence of the phenyl group, which enhances its stability and reactivity. Similar compounds include:
Selenocysteine: The parent compound, which lacks the phenyl group and has different redox properties.
Selenomethionine: Another selenium-containing amino acid with distinct biological functions and applications.
Ebselen: A synthetic organoselenium compound with antioxidant properties, used as a therapeutic agent.
Properties
IUPAC Name |
(2R)-2-amino-3-phenylselanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2Se/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLVUZBNZZOUSS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[Se]C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431490 | |
Record name | (2R)-2-amino-3-phenylselanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71128-82-0 | |
Record name | (2R)-2-amino-3-phenylselanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Se-Phenyl-L-selenocysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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